2-Bromo-6-chloro-2,6-dimethylheptane

Description

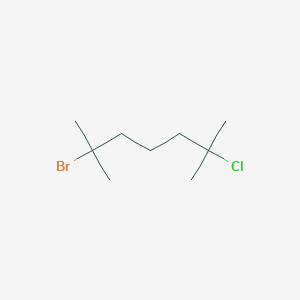

2-Bromo-6-chloro-2,6-dimethylheptane (molecular formula: C₉H₁₇BrCl; molecular weight: 247.59 g/mol) is a branched alkane derivative substituted with bromine and chlorine atoms at positions 2 and 6, respectively, each adjacent to methyl groups. This structural arrangement imparts significant steric hindrance and influences its reactivity and physical properties. The compound is likely synthesized via halogenation of a pre-branched heptane backbone or through alkylation reactions involving halogenated precursors.

Properties

CAS No. |

54166-33-5 |

|---|---|

Molecular Formula |

C9H18BrCl |

Molecular Weight |

241.59 g/mol |

IUPAC Name |

2-bromo-6-chloro-2,6-dimethylheptane |

InChI |

InChI=1S/C9H18BrCl/c1-8(2,10)6-5-7-9(3,4)11/h5-7H2,1-4H3 |

InChI Key |

GNQLSNURCARHTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(C)(C)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-2,6-dimethylheptane typically involves the halogenation of 2,6-dimethylheptane. The process can be carried out using bromine and chlorine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters such as temperature, pressure, and concentration of reactants are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-2,6-dimethylheptane can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia can be used under basic conditions.

Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are typically employed.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.

Major Products Formed

Substitution: Products include alcohols, amines, or thiols depending on the nucleophile.

Elimination: Alkenes are the primary products.

Oxidation/Reduction: Depending on the reaction, products can range from alcohols to alkanes.

Scientific Research Applications

2-Bromo-6-chloro-2,6-dimethylheptane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-2,6-dimethylheptane involves its reactivity with various nucleophiles and bases. The presence of halogen atoms makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

| Compound Name | Molecular Formula | Halogen Positions | Methyl Positions | Predicted SN2 Reactivity* | Boiling Point Trend** |

|---|---|---|---|---|---|

| This compound | C₉H₁₇BrCl | 2 (Br), 6 (Cl) | 2, 6 | Low (steric hindrance) | Moderate-High |

| 2-Bromo-4-chloro-2,5-dimethylhexane | C₈H₁₅BrCl | 2 (Br), 4 (Cl) | 2, 5 | Moderate | Moderate |

| 3,4-Dibromo-2,6-dimethylheptane | C₉H₁₇Br₂ | 3 (Br), 4 (Br) | 2, 6 | Very Low (vicinal Br) | High |

| 1-Bromo-6-chlorohex-2-yne | C₆H₉BrCl | 1 (Br), 6 (Cl) | N/A | High (linear chain) | Low-Moderate |

SN2 reactivity depends on steric hindrance and leaving group ability (Br > Cl).

*Boiling points increase with molecular weight and branching but decrease with chain flexibility.

Key Findings:

Steric Effects :

- The methyl groups at positions 2 and 6 in this compound create significant steric hindrance, reducing its susceptibility to nucleophilic substitution (SN2) compared to less-branched analogs like 2-bromo-4-chloro-2,5-dimethylhexane .

- Vicinal dihalides (e.g., 3,4-dibromo-2,6-dimethylheptane) exhibit even lower SN2 reactivity due to adjacent bulky substituents.

Electronic Effects :

- Bromine’s superior leaving group ability (compared to chlorine) makes the 2-bromo substituent in the target compound more reactive in substitution reactions. However, steric shielding by the adjacent methyl group limits this effect .

Physical Properties :

- Longer carbon chains (e.g., heptane vs. hexane derivatives) generally exhibit higher boiling points due to increased van der Waals interactions. However, branching reduces this trend slightly.

Comparison with Alkyne Derivatives :

- Linear compounds like 1-bromo-6-chlorohex-2-yne show higher SN2 reactivity due to minimal steric hindrance, contrasting sharply with the target compound’s hindered structure .

Q & A

Basic: What synthetic routes are commonly employed for 2-bromo-6-chloro-2,6-dimethylheptane, and how can reaction conditions be optimized to minimize side products?

Answer:

The synthesis of this compound likely involves halogenation or alkylation of a pre-functionalized heptane backbone. Key steps include:

- Alkylation : Introducing methyl groups via Friedel-Crafts alkylation or Grignard reactions, ensuring steric control to achieve the 2,6-dimethyl configuration.

- Halogenation : Sequential bromination and chlorination, using reagents like N-bromosuccinimide (NBS) or SOCl₂, with strict temperature control (<0°C for bromine stability).

- Purification : Column chromatography or fractional distillation to isolate the target compound from dihalogenated byproducts.

Critical parameters include solvent polarity (e.g., dichloromethane for solubility), reaction time (shorter to prevent over-halogenation), and inert atmospheres to avoid oxidation .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how can overlapping signals in NMR be resolved?

Answer:

- ¹H/¹³C NMR : Key for identifying methyl groups (δ ~1.2–1.5 ppm) and halogen proximity (deshielding effects). Use deuterated solvents (CDCl₃) to avoid interference.

- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating proton-proton or proton-carbon couplings.

- Mass Spectrometry (EI-MS) : Confirms molecular weight via parent ion detection (e.g., m/z 252 for C₉H₁₇BrCl).

- IR Spectroscopy : Identifies C-Br (~550 cm⁻¹) and C-Cl (~725 cm⁻¹) stretches.

For ambiguities, compare experimental data with computational predictions (DFT-optimized structures) or crystallographic data .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound, and what challenges arise from halogen-heavy structures?

Answer:

- Crystallization : Slow evaporation in non-polar solvents (e.g., hexane) promotes crystal growth.

- Data Collection : High-intensity X-rays (synchrotron sources) mitigate weak diffraction from heavy atoms (Br, Cl).

- Refinement : SHELXL (via Olex2 interface) handles anisotropic displacement parameters for halogens. Challenges include:

Advanced: What mechanistic insights can computational chemistry provide about the stability and reactivity of this compound under varying conditions?

Answer:

- DFT Calculations : Predict bond dissociation energies (C-Br vs. C-Cl) to assess thermal stability.

- Solvent Effects : COSMO-RS models evaluate solvation energy in polar vs. non-polar solvents.

- Reaction Pathways : Transition-state analysis (IRC) identifies favored elimination (E2) or substitution (SN2) mechanisms.

For example, steric hindrance from methyl groups may favor SN1 mechanisms in polar protic solvents .

Advanced: How should researchers address contradictions in experimental data, such as inconsistent NMR shifts or unexpected reaction yields?

Answer:

- Iterative Validation : Repeat experiments under controlled conditions (e.g., anhydrous, inert atmosphere).

- Multi-Method Cross-Check : Correlate NMR with IR, MS, and crystallography (if crystals are obtainable).

- Impurity Analysis : Use HPLC or GC-MS to detect trace byproducts affecting spectral clarity.

- Error Analysis : Apply statistical tools (e.g., R-factor in crystallography) to quantify data reliability .

Advanced: What strategies optimize the regioselectivity of halogenation in synthesizing this compound?

Answer:

- Directing Groups : Temporarily install functional groups (e.g., boronic esters) to steer halogenation to desired positions.

- Radical Inhibitors : Add TEMPO to suppress radical chain reactions causing over-halogenation.

- Kinetic Control : Use low temperatures (-78°C) and stoichiometric halogens to favor mono-substitution .

Basic: How can the purity of this compound be assessed, and what thresholds are acceptable for research-grade material?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210 nm for halogens).

- Elemental Analysis : Confirm Br/Cl content within ±0.3% of theoretical values.

- Acceptable Purity : >97% (HPLC/GC-MS) for mechanistic studies; >99% for crystallography or biological assays .

Advanced: How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Steric Hindrance : Bulky methyl groups impede backside attack (SN2), favoring carbocation intermediates (SN1) in polar solvents.

- Leaving Group Stability : Bromine’s higher leaving ability (vs. Cl) accelerates substitution at the 2-position.

- Kinetic Isotope Effects : Deuterium labeling studies quantify steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.